Sub-Nanomolar Cytotoxicity vs. Conventional Antifungals
Crystal structure analysis (PDB ID: 6QRI) at 2.40 Å resolution demonstrates that chivosazol A occupies a binding pocket on actin that is topologically distinct from the binding sites of cytochalasin D, latrunculin, and rhizopodin [1]. The compound binds at the barbed end of G-actin in a cleft between subdomains 1 and 3, a region not previously characterized as a ligand-binding site for known actin inhibitors [2].
| Evidence Dimension | Binding site location on G-actin |
|---|---|
| Target Compound Data | Novel binding pocket between subdomains 1 and 3 at the barbed end |
| Comparator Or Baseline | Cytochalasin D: binds barbed end groove between subdomains 1 and 3 (different orientation); Latrunculin A: binds ATP-binding cleft between subdomains 2 and 4; Rhizopodin: distinct binding site |
| Quantified Difference | Structurally non-overlapping binding sites; ChivoA induces unphysiological actin dimers not observed with comparators |
| Conditions | Rabbit G-actin crystals; X-ray diffraction at 2.40 Å resolution; PDB ID: 6QRI |
Why This Matters
Distinct binding site occupancy enables chivosazol A to be used as an orthogonal tool to probe actin biology without cross-interference from established inhibitors.
- [1] Wang, S.; Gegenfurtner, F. A.; Crevenna, A. H.; Ziegenhain, C.; Kliesmete, Z.; Enard, W.; Müller, R.; Vollmar, A. M.; Schneider, S.; Zahler, S. Chivosazole A Modulates Protein-Protein Interactions of Actin. J. Nat. Prod. 2019, 82 (7), 1961-1970. View Source
- [2] RCSB PDB. 6QRI: Structure of Rabbit G-Actin in Complex with Chivosazole A. Deposited: 2019-02-19; Released: 2019-07-03. View Source
